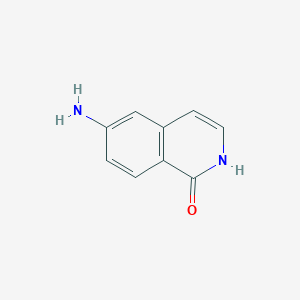

6-Aminoisoquinolin-1(2H)-one

Beschreibung

Overview of Isoquinoline (B145761) Derivatives in Medicinal Chemistry and Drug Discovery

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a fused benzene (B151609) and pyridine (B92270) ring system. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets with high affinity. Current time information in Bangalore, IN. Consequently, isoquinoline derivatives are of immense interest to synthetic and medicinal chemists. ucl.ac.be

The therapeutic applications of compounds containing the isoquinoline core are extensive and diverse. Research has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. acs.org Naturally occurring isoquinoline alkaloids, found in various plant species, have been used in traditional medicine for their analgesic and antimicrobial effects. nih.gov In modern drug discovery, both natural and synthetic isoquinoline derivatives are investigated for their potential to treat a multitude of diseases, from cancer to cardiovascular conditions. researchgate.netnih.gov Their ability to serve as a template for creating diverse molecular structures makes them a cornerstone in the development of novel therapeutic agents. Current time information in Bangalore, IN.

Historical Context and Evolution of Research on Aminoisoquinolinones

The study of isoquinolinones, a class of compounds where the isoquinoline core features a carbonyl group, has evolved significantly over the decades. Early work focused on the fundamental synthesis and chemical characterization of these molecules. A notable example is the synthesis of 5-aminoisoquinolin-1-one, which was first reported in 1964 as part of a broader chemical investigation into isoquinolinones and related structures. univ.kiev.ua

A pivotal moment in the history of aminoisoquinolinone research occurred in the early 1990s with the discovery of their potent biological activity. Researchers identified that certain substituted isoquinolin-1-ones could act as inhibitors of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). univ.kiev.ua This enzyme plays a critical role in DNA repair, and its inhibition was proposed as a strategy to sensitize cancer cells to radiation and chemotherapy. This discovery catalyzed a surge in research, transforming aminoisoquinolinones from chemical curiosities into promising therapeutic leads.

Since then, the research focus has expanded to explore the structure-activity relationships of various aminoisoquinolinone isomers. For instance, derivatives with amino groups at the C-3, C-4, C-5, and C-6 positions have been synthesized and evaluated for a range of biological activities. univ.kiev.uadntb.gov.ua This has led to the identification of aminoisoquinolinones as inhibitors of other important enzyme families, such as kinases, and as potential agents for treating inflammatory diseases and neurodegenerative disorders. univ.kiev.uagoogle.com The evolution of research continues, with ongoing efforts to design and synthesize novel aminoisoquinolinone derivatives with improved potency and selectivity for various biological targets. ingentaconnect.com

Significance of the 6-Aminoisoquinolin-1(2H)-one Moiety in Bioactive Compounds

Within the diverse family of aminoisoquinolinones, the specific placement of the amino group on the heterocyclic ring system is crucial for determining the compound's biological activity and target specificity. The this compound moiety has emerged as a particularly significant structural motif in the pursuit of novel kinase inhibitors. google.comgoogle.com

Kinases are a large family of enzymes that play fundamental roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. google.com Several kinase inhibitors that are useful for treating a variety of diseases possess a 6-aminoisoquinoline (B57696) moiety, highlighting the importance of this specific scaffold. google.com Patent literature reveals that compounds based on the 6-aminoisoquinoline structure have been specifically designed to influence, inhibit, or reduce the action of kinases, with potential applications in treating cancer, glaucoma, and obesity. google.com

Further research into related structures, such as isoquinolinequinones, has provided additional evidence for the importance of substitution at the C-6 position. Studies have shown that C-6 aminated isoquinolinequinone isomers often possess more potent anticancer activity compared to their C-7 substituted counterparts. acs.orgnih.gov For example, certain C-6 substituted compounds have demonstrated pronounced anticancer activity across a broad panel of cancer cell lines, including those with multidrug resistance mechanisms. nih.gov This suggests that the 6-amino substitution pattern on the isoquinoline core is a key feature for achieving potent biological activity, particularly in the context of anticancer drug discovery. The development of fragment-based drug discovery has also led to the identification and optimization of 6-substituted isoquinolin-1-amine derivatives as potent ROCK-I inhibitors, a kinase implicated in cardiovascular diseases. researchgate.netnih.gov The ongoing research into 6-aminoisoquinoline-based compounds underscores their potential as a valuable scaffold for developing next-generation targeted therapies.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZATWLMRJBAQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679871 | |

| Record name | 6-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216099-46-6 | |

| Record name | 6-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminoisoquinolin 1 2h One and Its Derivatives

Established Synthetic Routes to the 6-Aminoisoquinolin-1(2H)-one Core

The foundational approaches to synthesizing the this compound nucleus primarily involve cyclization reactions to form the heterocyclic ring, often followed by or incorporating the introduction of the amino group.

Cyclization Reactions for Isoquinolin-1(2H)-one Formation

A cornerstone in the synthesis of isoquinolin-1(2H)-ones is the cyclization of appropriately substituted precursors. These reactions build the bicyclic core of the molecule. Various strategies have been developed to achieve this transformation efficiently.

One common approach involves the condensation of homophthalic anhydrides with azomethines, which provides a direct route to 4-carboxy-substituted 1(2H)-isoquinolones. researchgate.net Another strategy is the reaction of 2-halobenzonitriles with ketones in the presence of a base like potassium tert-butoxide, followed by a copper(II)-acetate-catalyzed cyclization to yield isoquinolone derivatives. organic-chemistry.org

Transition metal-catalyzed reactions have also proven powerful. For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a versatile method for constructing the isoquinolone skeleton. organic-chemistry.org Similarly, a palladium-catalyzed aerobic aza-Wacker cyclization offers a regioselective route to isoquinolin-1(2H)-ones from common substrates, where the choice of ligand can influence the regiochemical outcome. acs.org A facile two-step synthesis involves a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization. organic-chemistry.org

More recent developments include copper-catalyzed coupling-cyclization strategies. A CuCl2-catalyzed reaction of 2-iodobenzamides with terminal alkynes affords isoquinolin-1(2H)-one derivatives with high regioselectivity and in good yields. nih.gov

| Starting Materials | Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Homophthalic anhydrides, Azomethines | Condensation | - | Forms 4-carboxy-substituted isoquinolones | researchgate.net |

| 2-Halobenzonitriles, Ketones | SNAr / Cyclization | KOtBu / Cu(OAc)2 | Good yields of isoquinolone derivatives | organic-chemistry.org |

| Benzamides, Alkynes | C-H Activation/Annulation | Rh(III) catalyst | Versatile for substituted isoquinolones | organic-chemistry.org |

| o-Alkenylbenzamides | Aza-Wacker Cyclization | Palladium catalyst | Regioselective synthesis | acs.org |

| 2-Halobenzonitriles, Vinyl boronates | Suzuki Coupling / Cyclization | Pd catalyst / Pt catalyst | Facile two-step synthesis | organic-chemistry.org |

| 2-Iodobenzamides, Terminal alkynes | Coupling-Cyclization | CuCl2 | High regioselectivity, good yields | nih.gov |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is a cornerstone in modern organic synthesis and has been effectively applied to the synthesis of the this compound scaffold. A key transformation involves the Buchwald-Hartwig amination. For instance, 6-bromo-2H-isoquinolin-1-one can be coupled with benzophenone (B1666685) imine in the presence of a palladium catalyst, such as one derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), followed by hydrolysis to yield this compound. chemicalbook.com This method provides a direct way to introduce the amino group onto a pre-formed isoquinolinone core.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Reference |

| 6-Bromo-2H-isoquinolin-1-one | Benzophenone imine | Pd2(dba)3 / BINAP | Buchwald-Hartwig Amination | This compound | chemicalbook.com |

| Aryl halide | Ketone | Palladium catalyst | α-Arylation / Cyclization | Substituted isoquinolines | nih.gov |

Amide Formation and Intramolecular Cyclization Strategies

This strategy involves the initial formation of an amide bond, followed by an intramolecular cyclization to construct the isoquinolinone ring. A common precursor for this approach is a substituted benzoic acid which is first converted to an amide. For instance, a benzoic acid derivative can be coupled with an appropriate amine using standard coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The resulting amide can then undergo intramolecular cyclization.

A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed for the synthesis of 3-aminoisoquinolines. rsc.org This method proceeds through a proposed ketenimine intermediate which undergoes intramolecular nucleophilic addition to form the isoquinoline (B145761) ring. rsc.org

Reductive Amination in the Synthesis of Aminoisoquinolinones

Reductive amination is a powerful tool for the synthesis of amines and can be employed in the synthesis of aminoisoquinolinone derivatives. For example, isoquinoline-1,6-diamine (B6227173) can undergo reductive amination with a benzaldehyde (B42025) derivative using a reducing agent like sodium cyanoborohydride (NaCNBH₃) to furnish the corresponding N-substituted 1,6-diaminoisoquinoline derivative. nih.gov While this example illustrates the functionalization of a pre-existing aminoisoquinoline, the principle of reductive amination is also applicable to the synthesis of the core structure itself, for instance, by reducing a nitro group to an amine and then performing further transformations.

A notable method involves the iron-catalyzed reductive amination of nitroarenes, which can be a more environmentally benign approach. This method can utilize paraformaldehyde as both a methylating and reducing agent, avoiding the need for high-pressure hydrogen.

Advanced Synthetic Strategies for Functionalized this compound Analogs

To explore the structure-activity relationships of this compound-based compounds, the development of advanced synthetic methods for introducing various functional groups is crucial.

Regioselective Introduction of Substituents

The ability to introduce substituents at specific positions of the this compound core is essential for creating diverse analogs. Palladium-catalyzed reactions have been instrumental in achieving regioselective functionalization. For instance, the C4 position of the isoquinolinone scaffold can be arylated using aryliodonium salts via an electrophilic palladation pathway. organic-chemistry.org In contrast, an Iridium(III) catalytic system can direct C-C bond formation exclusively at the C8 position. organic-chemistry.org

Furthermore, palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed to synthesize trifluoromethyl-containing indoles and indolines, a strategy that could potentially be adapted for the regioselective functionalization of isoquinolinone derivatives. nih.gov

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Feature | Reference |

| Arylation | Palladium catalyst / Aryliodonium salt | C4 | Electrophilic palladation pathway | organic-chemistry.org |

| Arylation | Iridium(III) catalyst | C8 | Exclusive C-C bond formation at C8 | organic-chemistry.org |

Metal-Catalyzed Annulation and C-H Activation Methods

Transition-metal-catalyzed reactions, particularly those involving annulation and direct C-H activation, have become powerful tools for the efficient construction of isoquinolinone rings. mdpi.com These methods offer high atom economy and step efficiency by avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Catalysts based on rhodium, palladium, ruthenium, and cobalt have been extensively studied for this purpose. organic-chemistry.orgacs.orgrsc.org

Rhodium (Rh)-Catalyzed Synthesis: Rhodium catalysts, such as [Cp*RhCl₂]₂, are effective for the annulation of benzamides with various coupling partners. acs.orgrsc.org For instance, Rh(III)-catalyzed C-H activation/annulation of N-aryl amidines with cyclic 2-diazo-1,3-diketones provides a pathway to 1-aminoisoquinoline (B73089) skeletons. acs.orgrsc.org This process involves a cascade C-H activation and intramolecular cyclization, forming two new bonds in a single operation under mild conditions. acs.org Similarly, the reaction of primary benzamides with diazo compounds, catalyzed by rhodium, yields isoquinolinones. organic-chemistry.org

Palladium (Pd)-Catalyzed Synthesis: Palladium catalysis is widely used for C-H activation and cross-coupling reactions. nih.gov A notable example is the Pd-catalyzed cascade dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters. organic-chemistry.org This reaction is believed to proceed through an α-C(sp²)-H activation mechanism involving a Pd(II)/Pd(IV) catalytic cycle to form the isoquinolinone core. organic-chemistry.org

Cobalt (Co)-Catalyzed Synthesis: Cost-effective cobalt catalysts have emerged as viable alternatives to precious metals. acs.org Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been achieved at ambient temperatures. acs.org This method utilizes vinyl acetate (B1210297) as an acetylene (B1199291) surrogate and an N-chloroamide as the starting material, where the N-Cl bond acts as an internal oxidant, eliminating the need for an external one. acs.org The reaction accommodates a wide range of functional groups. acs.org

Ruthenium (Ru)-Catalyzed Synthesis: Ruthenium-catalyzed annulations offer complementary regioselectivity to other methods. organic-chemistry.org For example, a chemoselective ruthenium(II) catalyst enables the annulation of bromoalkynes to provide isoquinolones with organic substituents positioned distal to the nitrogen atom. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [CpRhCl₂]₂/CsOPiv | N-aryl amidines + cyclic 2-diazo-1,3-diketones | 1-Aminoisoquinolines | Cascade C–H activation/intramolecular cyclization; mild conditions. | acs.org |

| Pd(OAc)₂ | N-alkoxybenzamides + β-keto esters | Isoquinolinone derivatives | Cascade dehydrogenative cross-coupling/annulation; involves Pd(II)/Pd(IV) cycle. | organic-chemistry.org |

| CpCo(III) | N-chloroamides + vinyl acetate | 3,4-Unsubstituted isoquinolin-1(2H)-ones | Redox-neutral; uses internal oxidant; ambient temperature. | acs.org |

| Ruthenium(II) | Benzamides + bromoalkynes | Substituted isoquinolones | Positional selective annulation; complementary regioselectivity. | organic-chemistry.org |

Fragment-Based Synthesis in Isoquinolinone Design

Fragment-based drug discovery (FBDD) is a strategic approach used to identify and develop potent drug candidates by screening small, low-molecular-weight compounds (fragments) for binding to a biological target. researchoutreach.orgresearchgate.net This methodology has been successfully applied to the design of isoquinoline and isoquinolinone derivatives. researchoutreach.orgresearchgate.net The FBDD process typically involves several key steps:

Fragment Library Screening: A library of small chemical fragments is screened to identify "hits"—fragments that bind to the target protein. researchoutreach.orgresearchgate.net For isoquinoline-based design, this involves synthesizing structures that would bind to various positions (1-, 3-, 4-, 5-, 6-, 7-, or 8-) of the isoquinoline ring. researchoutreach.org

Hit Analysis and Validation: The fragments that show successful binding are analyzed to understand their interaction with the target. researchoutreach.org

Fragment Merging or Growing: Two or more fragments that bind to different sites on the target can be merged into a single, more potent molecule. researchoutreach.org Alternatively, a single fragment hit can be "grown" by adding chemical substituents to improve its binding affinity and selectivity. researchgate.net

Lead Optimization: The merged or grown fragments are chemically synthesized and validated, often through cell-based studies, to assess their efficacy. researchoutreach.org This iterative process leads to the identification of optimized lead compounds. researchgate.net

A key advantage of FBDD is that it can be employed even without detailed X-ray structural information of the target protein. researchoutreach.org By analyzing which positions on the isoquinoline template lead to successful binding, potent inhibitors can be designed. For example, a 5,7-disubstituted isoquinoline inhibitor was identified as a promising drug candidate for rheumatoid arthritis through this methodology. researchoutreach.org

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis is a green chemistry technique known to enhance reaction rates, improve yields, and shorten reaction times. nih.govarabjchem.org The mechanical effect of acoustic cavitation generates localized high-pressure and high-temperature zones, providing the energy to accelerate chemical transformations. nih.gov

While direct reports on the ultrasound-assisted synthesis of this compound are limited, the methodology has been effectively used for synthesizing related heterocyclic structures like isoindolin-1-ones. nih.govnih.gov For instance, a library of 3-hydroxyisoindolin-1-ones was prepared from 3-alkylidenephtalides and primary amines under ultrasonic irradiation with high efficiency and yields. nih.gov The reaction time was significantly reduced compared to conventional heating methods. nih.gov This approach has also been extended to one-pot syntheses, where reactive intermediates are generated and transformed in situ under sonication. nih.gov

Given the success of ultrasound in promoting cascade reactions and cyclizations for related N-heterocycles, it represents a promising and efficient protocol for the synthesis of isoquinolinone derivatives, potentially reducing energy consumption and reaction times. nih.govmdpi.com

Purification Techniques and Spectroscopic Characterization in Synthetic Research

The isolation of pure compounds and the unambiguous determination of their structure are critical steps in synthetic organic chemistry.

Purification Techniques: Following a synthesis, the crude product mixture containing the target isoquinolinone derivative must be purified. Standard laboratory techniques are routinely employed:

Column Chromatography: This is the most common method for purifying isoquinolinone derivatives. thieme-connect.dersc.org The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity, such as a mixture of ethyl acetate and hexane, is passed through to separate the components. acs.orgthieme-connect.de

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. thieme-connect.de

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with a suitable solvent (e.g., water, diethyl ether, or hot ethanol) to remove residual impurities. mdpi.comthieme-connect.de

Spectroscopic Characterization: Once purified, the structure and purity of the synthesized compounds are confirmed using a suite of spectroscopic methods. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. acs.orgmdpi.com For example, in the ¹H NMR spectrum of 6-(tert-Butyl)isoquinolin-1(2H)-one, the nine equivalent protons of the tert-butyl group appear as a singlet at 1.32 ppm, and the aromatic protons appear as distinct doublets and multiplets in the 6.5-8.2 ppm range. acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition. rsc.orgmdpi.com Mass spectrometry also reveals fragmentation patterns that can help in structural identification. mdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. rsc.orgmdpi.com For instance, the characteristic C=O stretching vibration of the lactam in the isoquinolinone ring and the N-H stretching of the amino group would be readily identifiable.

| Technique | Purpose | Typical Data/Observations for Isoquinolinone Derivatives | Reference |

|---|---|---|---|

| ¹H NMR | Determine proton environment and connectivity. | Aromatic protons typically appear between 6.5-8.5 ppm. Amide (N-H) proton often appears as a broad singlet (>11 ppm). Alkyl substituent signals appear in the upfield region. | acs.orgjst.go.jp |

| ¹³C NMR | Determine the carbon framework. | The carbonyl (C=O) carbon of the lactam ring typically resonates around 161-166 ppm. Aromatic carbons appear in the 100-155 ppm range. | acs.orgjst.go.jp |

| HRMS | Confirm elemental composition. | Provides an exact mass measurement (e.g., for C₂₃H₂₂N₃O, [M+H]⁺ calculated: 356.1763, found: 356.1760). | rsc.org |

| FTIR | Identify functional groups. | Shows characteristic stretching frequencies for C=O (lactam), N-H (amine and amide), and C-H bonds. | rsc.orgmdpi.com |

Mechanistic Investigations of 6 Aminoisoquinolin 1 2h One Action

Identification and Validation of Molecular Targets

Research into the mechanism of action for isoquinolinone-based compounds has identified the Poly(ADP-ribose) polymerase (PARP) family of enzymes as primary molecular targets. researchgate.netnih.gov PARP-1, the most abundant and well-studied member, is a nuclear protein that plays a critical role in the cellular response to DNA damage. doi.org Upon detecting DNA strand breaks, PARP-1 becomes activated and initiates DNA repair processes, thereby maintaining genomic integrity. doi.orgnih.gov

The isoquinolinone structure is a key pharmacophore found in many PARP inhibitors. researchgate.net Consequently, 6-Aminoisoquinolin-1(2H)-one is considered a valuable candidate for the development of drugs targeting PARP enzymes. chemimpex.com The primary targets within this family are PARP-1 and PARP-2, which together account for over 90% of the cellular response to DNA damage. researchgate.netmdpi.com These enzymes are crucial for various DNA repair pathways, and their inhibition is a key strategy in cancer therapy. nih.gov

Ligand-Target Binding Affinity and Specificity

The inhibitory action of isoquinolinone-based compounds on PARP enzymes is primarily achieved through competitive inhibition. These molecules are designed to occupy the nicotinamide (B372718) adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP-1 and PARP-2. nih.govnih.gov By blocking the binding of the natural substrate NAD+, the inhibitors prevent the catalytic activity of the enzyme. doi.org

The binding affinity and specificity of a PARP inhibitor are critical determinants of its potency and are quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are part of detailed research investigations, data from related and clinically relevant PARP inhibitors provide context for the range of potencies observed in this class of drugs. For instance, the related compound 5-aminoisoquinolin-1-one (5-AIQ) is a known water-soluble PARP-1 inhibitor with an IC50 of 1.8 µM. nih.gov Variations in the structure, such as the position of substituents on the isoquinolinone ring, can significantly influence binding affinity and selectivity for different PARP family members. researchgate.net

| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

|---|---|---|

| Olaparib (B1684210) | 5 | 1 |

| YHP-836 | 6.328 | 3.621 |

| Niraparib (B1663559) | 3.8 | 2.1 |

| 5-Aminoisoquinolin-1-one (5-AIQ) | 1800 | N/A |

This table presents IC50 values for established PARP inhibitors to provide a comparative context for ligand-target binding affinities. nih.govwindows.net

Modulation of Cellular Signaling Pathways and Processes

The cell cycle is governed by surveillance mechanisms known as checkpoints, which ensure the proper order and fidelity of events like DNA replication and segregation. nih.govkhanacademy.org Key checkpoints occur at the G1/S and G2/M transitions. wikipedia.org By inhibiting PARP, compounds based on the isoquinolinone scaffold can profoundly impact cell cycle progression. The inhibition of PARP-mediated DNA repair leads to an accumulation of single-strand breaks. nih.gov When a cell enters the S phase for DNA replication, these unresolved single-strand breaks are converted into more lethal double-strand breaks. nih.gov

In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), the inability to repair these double-strand breaks triggers an arrest at the G2/M checkpoint, preventing mitosis and ultimately leading to programmed cell death (apoptosis). khanacademy.orgnih.gov Studies on various isoquinolinone derivatives have demonstrated their ability to induce cell cycle arrest, typically in the G2 phase, as a direct consequence of their molecular mechanism. nih.gov

PARP-1 is not only a DNA repair enzyme but also a regulator of gene expression. utexas.edu It influences transcription by modifying chromatin structure and interacting with various transcription factors. utexas.edu Consequently, the inhibition of PARP-1 by compounds like this compound can lead to downstream changes in the expression of numerous genes. The cellular response to PARP inhibitors can involve altered expression of genes involved in DNA repair pathways. nih.gov For example, treatment with certain DNA-damaging agents that rely on PARP activity for repair can trigger changes in the expression of DNA repair systems. nih.gov The specific transcriptional signature induced by this compound is a focus of ongoing research to fully delineate its impact on cellular signaling networks.

The central mechanism of PARP enzymes involves a post-translational modification called poly-ADP-ribosylation (PARylation). doi.org In this process, PARP-1 catalyzes the transfer of multiple ADP-ribose units from its substrate, NAD+, to various acceptor proteins, including itself and histones. doi.orgutexas.edu This formation of poly(ADP-ribose) (PAR) chains acts as a scaffold to recruit other DNA repair proteins to the site of damage. nih.govfrontiersin.org

The primary and most direct mechanistic effect of this compound and related PARP inhibitors is the blockade of PARylation. nih.gov By competitively binding to the NAD+ pocket, the inhibitor prevents the synthesis and attachment of PAR chains to target proteins. nih.gov This inhibition can be directly observed and quantified in cellular assays by measuring the reduction in intracellular PAR levels following treatment with the inhibitor. doi.org

Investigation of Metal Complexation and its Biological Relevance

Molecules containing quinoline (B57606) and isoquinoline (B145761) scaffolds are known for their ability to act as chelating agents, forming stable complexes with various transition metal ions. bendola.com This is due to the presence of nitrogen and oxygen atoms that can act as electron-pair donors. Studies on related compounds, such as Schiff base derivatives of 8-aminoquinoline, have shown the formation of complexes with bivalent metal ions including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). bendola.com The formation of such metal complexes can significantly alter the physicochemical and biological properties of the parent ligand. nih.gov The potential of this compound to form metal complexes and the biological significance of these potential interactions, such as their impact on DNA binding or catalytic activity, represent an area for further scientific investigation.

Structure Activity Relationship Sar Studies of 6 Aminoisoquinolin 1 2h One Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 6-Aminoisoquinolin-1(2H)-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Modifications to the 6-amino group, the lactam structure, and the aromatic ring all play critical roles in modulating the compound's interaction with its biological target.

The amino group at the C-6 position serves as a key handle for chemical modification, allowing for the introduction of diverse functionalities that can significantly influence biological activity. While specific SAR data for this compound is limited in publicly available literature, general principles from related scaffolds, such as 6-aminoisoquinolines developed as kinase inhibitors, provide valuable insights. google.comnih.gov

In these related series, the 6-amino group is often acylated or linked to other moieties via amide or sulfonamide bonds. These modifications can introduce new hydrogen bond donors and acceptors, alter electronic properties, and provide vectors to explore additional pockets within a target's active site. For instance, in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors based on a related 6-aminoisoquinoline (B57696) scaffold, derivatization of the amino group was a key strategy. nih.govnih.gov

The following table illustrates common modifications to the 6-amino group and their general impact on molecular properties, which in turn affect potency and selectivity.

| Modification Type | Example Substituent | Potential Impact on Biological Activity |

| Acylation | Acetyl, Benzoyl | Introduces H-bond acceptor (carbonyl oxygen); can enhance binding affinity through interactions with amide-recognizing residues. |

| Sulfonylation | Methanesulfonyl, Phenylsulfonyl | Introduces strong H-bond acceptors (sulfonyl oxygens); can improve water solubility and metabolic stability. |

| Alkylation/Arylation | Benzyl, Phenyl | Increases lipophilicity; can introduce van der Waals or π-stacking interactions with the target protein. |

| Urea/Thiourea Formation | Phenylurea | Adds multiple H-bond donors and acceptors, potentially increasing binding network complexity and affinity. |

These modifications highlight the versatility of the 6-amino position in fine-tuning the pharmacological profile of the isoquinolinone core.

The isoquinolin-1(2H)-one core, featuring a bicyclic aromatic system fused to a lactam ring, is fundamental to the activity of many PARP inhibitors. The lactam moiety is a critical pharmacophoric element, mimicking the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. nih.govdoi.org The lactam's carbonyl oxygen and NH group act as a hydrogen bond acceptor and donor, respectively, forming key interactions in the nicotinamide-binding pocket of the PARP catalytic domain. nih.gov Maintaining the integrity of this lactam structure is generally considered essential for this class of inhibitors.

Substituents on the benzo portion of the isoquinolinone ring can further modulate activity. While SAR data is most extensive for substitutions at other positions, the principles can be applied to the 6-amino scaffold. For example, in a series of thieno[2,3-c]isoquinolin-5-one derivatives acting as potent PARP-1 inhibitors, the addition of hydroxy or methoxy (B1213986) groups significantly enhanced inhibitory activity, with IC50 values dropping into the sub-micromolar range. doi.org Such substitutions can influence the electronic nature of the aromatic system and provide additional points of interaction with the target enzyme.

| Substituent Position | Type of Substituent | Observed Effect in Related Isoquinolinones |

| Lactam N-H | Alkylation (e.g., Methyl) | Can increase lipophilicity but may disrupt a critical H-bond donation, often leading to reduced activity in PARP inhibitors. |

| Aromatic Ring | Hydroxy (-OH) | Can act as an H-bond donor/acceptor, potentially increasing affinity. doi.org |

| Aromatic Ring | Methoxy (-OCH3) | Can improve metabolic stability and act as a weak H-bond acceptor. doi.org |

| Aromatic Ring | Halogens (e.g., -Cl, -F) | Can modulate electronic properties (pKa) and lipophilicity, potentially improving cell permeability and binding. |

When substituents are attached to the 6-amino group via a linker, the linker's length, rigidity, and chemical nature can profoundly affect efficacy. Linkers serve to position a distal functional group in an optimal orientation to interact with a specific region of the target protein. A patent for 6-aminoisoquinoline derivatives as kinase inhibitors describes linkers of varying lengths (one to four atoms) and compositions (e.g., -O-CH2- or -NH-CH2-), highlighting the importance of linker design in achieving desired biological effects. google.com

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor in drug efficacy. Chiral centers can exist in substituents or linkers attached to the this compound core. Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and pharmacokinetic profiles because biological targets like enzymes and receptors are themselves chiral. mdpi.com One enantiomer may bind with high affinity to the target, while the other may be significantly less active or even interact with off-targets. google.com Although specific studies on the stereochemistry of this compound derivatives are not prominent, it remains a fundamental principle of medicinal chemistry that optimizing stereochemistry is a key step in drug development to enhance potency and reduce potential side effects.

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For isoquinolinone-based PARP inhibitors, a general pharmacophore model can be elucidated from crystal structures of PARP in complex with various inhibitors. nih.gov

The key features of this pharmacophore typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam ring.

A Hydrogen Bond Donor: The NH group of the lactam ring.

An Aromatic Ring System: The fused bicyclic core of the isoquinolinone.

Optimization strategies for this compound derivatives would involve decorating this core pharmacophore with additional functional groups to exploit specific features of the target's binding site. The 6-amino group provides an ideal vector for this optimization. By attaching various substituents, new pharmacophoric features (e.g., additional hydrogen bond donors/acceptors, hydrophobic groups, or charged centers) can be introduced to engage with corresponding residues in the target protein, thereby increasing affinity and selectivity. researchgate.net Virtual screening using such pharmacophore models is a powerful strategy to identify novel compounds with potentially high activity. nih.govmdpi.com

Comparative Analysis with Structurally Similar Isoquinolinone Analogs

The position of the amino group on the isoquinolinone ring is a critical determinant of biological activity. A direct comparison with the more extensively studied 3-Aminoisoquinolin-1(2H)-one isomer reveals the importance of this positional change.

Derivatives of 3-Aminoisoquinolin-1(2H)-one have been investigated as potential anticancer agents. In one study, the most effective compounds were those with thiazolyl or pyrazolyl substituents on the 3-amino group and no substituents at the C-4 position. This suggests that for the 3-amino isomer, bulky heterocyclic groups attached directly to the amino group are well-tolerated and can enhance activity, while substitution at the adjacent C-4 position is detrimental.

The table below summarizes key SAR findings for 3-Aminoisoquinolin-1(2H)-one derivatives as anticancer agents.

| Compound/Substituent | Activity Highlights | Reference |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Identified as a lead compound; effectively prevents tumor cell growth with good selectivity. | researchgate.net |

| 3-(Pyrazolylamino) derivatives | Showed high effectiveness against various cancer cell lines. | researchgate.net |

| 4-Acyl substitution | Introduction of a 4-(p-ethoxybenzoyl) substituent proved to be detrimental to inhibitory activity. | researchgate.net |

Comparing these findings to the 6-amino isomer, the change in the amino group's position from C-3 to C-6 fundamentally alters the molecule's shape and the vector of its substituents. A substituent at the 6-position projects into a different region of space compared to one at the 3-position. This means that the optimal substituents for the 6-amino derivatives are likely to be different from those for the 3-amino series, as they will need to interact with a different set of amino acid residues within the target's binding site. While the 3-amino group is part of the core lactam ring system, the 6-amino group is on the more distal benzo ring, offering different possibilities for probing deeper binding pockets.

Computational Chemistry and Molecular Modeling of 6 Aminoisoquinolin 1 2h One

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of 6-Aminoisoquinolin-1(2H)-one, might bind to the active site of a target protein. mdpi.com This technique is foundational in structure-based drug design, allowing researchers to visualize and analyze potential binding modes at an atomic level. frontiersin.org

The process involves preparing the three-dimensional structures of both the ligand and the protein target, often obtained from crystallographic data in the Protein Data Bank (PDB). amazonaws.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. elifesciences.org

For the this compound scaffold, docking studies can elucidate key interactions that contribute to binding affinity. The isoquinolinone core can participate in hydrogen bonding through its amide group (both as a donor and acceptor) and the amino group at the C6 position. The aromatic rings are capable of forming π-π stacking and hydrophobic interactions with complementary residues in the binding pocket. For instance, in studies of related isoquinoline (B145761) derivatives as kinase inhibitors, docking has revealed crucial hydrogen bonds with hinge region residues of the ATP binding site. researchgate.net An in-silico approach for other isoquinolin-1-one derivatives also highlighted interactions with sites distinct from known agonists, suggesting potential for allosteric modulation. nih.gov

The results from docking simulations provide a static snapshot of the likely binding pose, which serves as a critical starting point for further computational analysis and for guiding medicinal chemistry efforts.

| Interaction Type | Potential Residues Involved | Role of this compound Moiety |

| Hydrogen Bond | Asp, Glu, Thr, Ser, Gln | The amide N-H acts as a donor; the carbonyl oxygen acts as an acceptor; the 6-amino group acts as a donor. |

| π-π Stacking | Phe, Tyr, Trp, His | The bicyclic aromatic system of the isoquinolinone core interacts with aromatic side chains. |

| Hydrophobic | Ala, Val, Leu, Ile, Met | The nonpolar regions of the isoquinolinone ring system engage with hydrophobic pockets. |

| π-Cation | Lys, Arg | The electron-rich aromatic system can interact with positively charged amino acid side chains. |

This table presents a generalized summary of potential interactions predicted through molecular docking simulations.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Characterization

While molecular docking provides a valuable static prediction of a ligand's binding mode, the biological environment is dynamic. Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a more realistic representation of the ligand-protein complex. youtube.com By solving Newton's equations of motion for the system, MD simulations can reveal the stability of a docked pose, characterize the flexibility of the protein and ligand, and identify the role of solvent molecules in the binding event. arxiv.org

Starting from a promising pose generated by molecular docking, an MD simulation can be run for nanoseconds to microseconds. arxiv.org The trajectory of the simulation is then analyzed to assess various parameters. For a complex involving a this compound derivative, MD simulations can confirm whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. frontiersin.org It can also reveal conformational changes in the protein upon ligand binding that might not be apparent from a static structure.

Furthermore, MD simulations are instrumental in calculating the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. These simulations can offer atomic-level insights into why certain derivatives of the this compound scaffold have higher affinity than others, guiding the rational design of new compounds with improved potency. researchgate.net

| MD Simulation Insight | Description | Relevance to this compound |

| Binding Pose Stability | Assesses the root-mean-square deviation (RMSD) of the ligand from its initial docked pose over time. | Confirms if the predicted binding mode is stable or if the ligand reorients within the active site. |

| Interaction Persistence | Tracks the formation and breaking of specific interactions (e.g., hydrogen bonds) throughout the simulation. | Determines which interactions are most critical for stable binding of the isoquinolinone core. |

| Protein Conformational Changes | Monitors the flexibility of different regions of the protein, such as loops in the binding site. | Reveals induced-fit effects where the protein adapts its shape to accommodate the ligand. |

| Solvent (Water) Analysis | Identifies the location and role of specific water molecules that may mediate ligand-protein interactions. | Can uncover opportunities for displacing or incorporating water molecules to enhance binding affinity. |

This table outlines key characterizations derived from Molecular Dynamics (MD) simulations.

Computational Approaches in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. researchoutreach.org These initial fragment hits are then optimized and grown or linked together to produce more potent, lead-like molecules. researchgate.net Computational methods are integral to this process, from designing fragment libraries to guiding the optimization of hits. dundee.ac.uk

The this compound structure is an excellent candidate for use as a fragment or as a scaffold for growing from a smaller fragment hit. Its molecular weight is relatively low, and it possesses key functional groups for interaction. synblock.com Computational approaches in FBDD involving such scaffolds include:

Virtual Fragment Screening: Docking simulations can be used to screen large virtual libraries of fragments against a protein target to identify potential binders, prioritizing which fragments to test experimentally.

Fragment Growth and Linking: Once a fragment like this compound is identified as a binder, computational models can predict optimal vectors for chemical elaboration. Modeling helps design modifications that extend into nearby pockets of the binding site to form new, favorable interactions, thereby increasing affinity. researchgate.net

Structure-Guided Design: When experimental structures of fragment-bound proteins are available, molecular modeling is used to design new molecules by linking two different fragments that bind in adjacent sites or by growing a single fragment into a more potent inhibitor. researchgate.net

A notable example is the fragment-based discovery of inhibitors for Rho-kinase (ROCK), where an isoquinolin-1-amine scaffold, closely related to this compound, was identified and optimized through fragment growth strategies. researchgate.netnih.gov

| FBDD Stage | Role of Computational Chemistry | Example Application |

| 1. Library Design | Selection of diverse, low-molecular-weight fragments with desirable physicochemical properties. | Assembling a virtual library of scaffolds including isoquinolinone cores. |

| 2. Hit Identification | Virtual screening (docking) of fragment libraries to predict binding modes and prioritize compounds for experimental screening. | Docking this compound into a target's active site to assess its potential as a hit. |

| 3. Hit-to-Lead Optimization | Modeling to guide fragment growth by adding functional groups or linking fragments to improve potency and selectivity. | Designing substitutions on the this compound ring to target adjacent pockets. researchgate.net |

This table summarizes the application of computational methods in the key stages of Fragment-Based Drug Discovery (FBDD).

Predictive Modeling for Structure-Activity Relationships (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activities. wikipedia.orgjocpr.com The fundamental principle is that the structural properties of a molecule determine its activity, and this relationship can be quantified. wikipedia.org

For a series of derivatives based on the this compound scaffold, a QSAR model can be built to predict the activity of newly designed, unsynthesized compounds. The process involves several steps:

Data Set Collection: A set of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices). japsonline.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. wikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

Once validated, the QSAR model becomes a powerful predictive tool. It can help medicinal chemists prioritize which new derivatives of this compound to synthesize, focusing on those predicted to have the highest potency. QSAR studies on isoquinoline derivatives have successfully identified key structural features that influence inhibitory activity against targets like aldo-keto reductase 1C3 (AKR1C3). japsonline.com

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, molecular size, and polarity. |

| Electronic | HOMO/LUMO energies, Partial Charges, Dipole Moment | Electron distribution and reactivity. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D shape and electronic properties of the molecule. |

This table lists common classes of molecular descriptors used in QSAR modeling.

Therapeutic Potential and Preclinical Development of 6 Aminoisoquinolin 1 2h One Based Compounds

Applications in Oncology

The isoquinolinone scaffold is a recognized pharmacophore in the design of anticancer agents. univ.kiev.ua Derivatives of 6-Aminoisoquinolin-1(2H)-one have shown promise in this field, with research focused on their development as kinase inhibitors and their ability to sensitize cancer cells to conventional therapies. chemimpex.com

Development as Kinase Inhibitors for Cancer Treatment

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The this compound structure has served as a foundation for the development of potent kinase inhibitors.

One of the most significant applications of this scaffold is in the development of Rho-associated protein kinase (ROCK) inhibitors. researchgate.net While primarily investigated for cardiovascular and ocular diseases, the inhibition of ROCK signaling pathways also has implications for cancer treatment, as ROCK plays a role in cell migration, proliferation, and metastasis. researchgate.net The ATP-competitive nature of these inhibitors allows them to effectively block the kinase activity of ROCK. researchgate.net

Furthermore, the broader class of isoquinoline (B145761) derivatives has been explored for the inhibition of other kinases implicated in cancer. For instance, quinazoline-based compounds, which share structural similarities, have been developed as multi-kinase inhibitors targeting kinases such as FLT3 and Aurora kinases, which are critical in malignancies like acute myeloid leukemia (AML). nih.gov Research on 3-aminoisoquinolin-1(2H)-one derivatives has demonstrated their antiproliferative activity against a panel of 60 human cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. researchgate.net A lead compound from this study, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, showed significant growth inhibition across multiple cell lines. researchgate.net

The development of PARP (Poly (ADP-ribose) polymerase) inhibitors represents another key area where the aminoisoquinoline scaffold is relevant. PARP inhibitors are a class of targeted cancer drugs that block the repair of single-strand DNA breaks, leading to the death of cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA mutations. cancerresearchuk.orgnih.gov The related compound, 5-Aminoisoquinoline, is a known potent and selective PARP-1 inhibitor. mdpi.com This highlights the potential of the this compound core in the design of novel PARP inhibitors for cancers with specific DNA repair defects. cancerresearchuk.orgfrontiersin.orgfiercebiotech.com

Table 1: Investigational Kinase Inhibitors Based on the Isoquinolinone Scaffold

| Compound Class | Target Kinase(s) | Therapeutic Area | Key Findings |

| 6-substituted isoquinolin-1-amine derivatives | ROCK-I, ROCK-II | Cardiovascular, Oncology | ATP-competitive inhibition, demonstrated in vivo efficacy in hypertensive models. researchgate.netnih.gov |

| 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Various (Antiproliferative) | Oncology | Broad-spectrum anticancer activity against 60 human cancer cell lines. univ.kiev.uaresearchgate.net |

| 5-Aminoisoquinoline | PARP-1 | Oncology, Research Tool | Potent and selective inhibition of PARP-1, a key DNA repair enzyme. mdpi.com |

| Quinazoline-based derivatives | FLT3, Aurora Kinases | Oncology (AML) | Dual and selective inhibitors with potent anti-proliferative activities in AML cells. nih.govekb.eg |

Chemo- and Radiosensitization in Cancer Therapy

A significant challenge in cancer treatment is the intrinsic or acquired resistance of tumors to chemotherapy and radiation. Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy, ideally without increasing the damage to healthy tissues. nih.govnih.gov The mechanisms of radiosensitization are varied and can include the inhibition of DNA repair pathways, alterations in the cell cycle, and an increase in radiation-induced cellular damage. nih.govresearchgate.netdovepress.com

Preclinical studies have shown that inhibitors of DNA repair enzymes, such as PARP, can act as potent radiosensitizers. nih.gov By preventing the repair of DNA damage induced by radiation, these inhibitors can lead to the accumulation of lethal DNA lesions in cancer cells. Given that derivatives of the aminoisoquinoline scaffold are effective PARP inhibitors, there is a strong rationale for their investigation as radiosensitizing agents. nih.govfrontiersin.org The combination of PARP inhibitors with radiation could selectively target tumor cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality. nih.gov

Chemosensitization follows a similar principle, where an agent enhances the efficacy of a chemotherapeutic drug. Isoquinolinone derivatives could potentially sensitize cancer cells to chemotherapy by inhibiting signaling pathways that contribute to drug resistance. For example, by targeting kinases involved in cell survival and proliferation, these compounds may lower the threshold for chemotherapy-induced apoptosis.

Potential in Neurological and Neurodegenerative Disorders (e.g., FTLD, Parkinson's Disease)

The this compound scaffold is also a promising starting point for the development of therapeutics for neurological and neurodegenerative diseases. chemimpex.com This is due in part to the ability of small molecules based on this structure to cross the blood-brain barrier. mdpi.com

Frontotemporal lobar degeneration (FTLD) is a group of neurodegenerative disorders characterized by the progressive loss of nerve cells in the frontal and temporal lobes of the brain. alzheimers.govallftd.org While direct studies on this compound in FTLD are limited, the exploration of novel therapeutic strategies is ongoing. Research efforts, such as the ALLFTD consortium, are focused on understanding the disease process and identifying biomarkers to aid in the development of clinical trials. alzheimers.govneurologylive.comnih.govnih.gov

In the context of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons, isoquinoline derivatives have been investigated as potential endogenous neurotoxins. nih.govmdpi.com These compounds can be formed in the brain and may contribute to the neurodegenerative process through mechanisms such as the inhibition of mitochondrial complex I and the generation of reactive oxygen species. nih.gov This understanding of their potential role in the disease pathology also opens up avenues for designing molecules that could interfere with these neurotoxic processes. Conversely, derivatives of the related 6-aminoquinoxaline (B194958) scaffold have been shown to have a neuroprotective effect on dopaminergic neurons in cellular and animal models of Parkinson's disease, suggesting that modulation of this chemical space can yield therapeutic benefits. nih.govmdpi.com

Research in Cardiovascular Diseases (e.g., Hypertension, Ischemia, Stroke)

A significant area of investigation for this compound based compounds is in the treatment of cardiovascular diseases. This is primarily due to their potent activity as ROCK inhibitors. nih.gov

The Rho kinase (ROCK) signaling pathway plays a critical role in regulating smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension. nih.gov By inhibiting ROCK, 6-substituted isoquinolin-1-amine derivatives can induce vasodilation and lower blood pressure. researchgate.netnih.gov Preclinical studies have demonstrated the in vivo efficacy of these compounds in hypertensive rat models. nih.gov

The therapeutic potential of ROCK inhibitors extends to ischemia and stroke. nih.gov In experimental models of hindlimb ischemia, selective ROCK inhibitors have been shown to enhance blood flow recovery. mdpi.com This is attributed to their ability to promote angiogenesis and induce vasodilation through the production of nitric oxide. mdpi.com In the context of stroke, the neuroprotective effects of ROCK inhibitors are also being explored.

Ocular Applications (e.g., Glaucoma, Ocular Hypertension)

The development of ROCK inhibitors has led to significant advancements in the treatment of glaucoma and ocular hypertension. nih.govmdpi.com Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, and ROCK inhibitors lower IOP by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance. mdpi.commdpi.com

Compounds based on the amino-isoquinoline scaffold have been successfully developed as ROCK inhibitors for ophthalmic use. nih.gov Netarsudil, an approved medication for glaucoma, is an amino-isoquinoline amide derivative. This demonstrates the clinical viability of this chemical class for treating ocular diseases. In addition to their IOP-lowering effects, ROCK inhibitors may also offer neuroprotection to retinal ganglion cells, the neurons that are progressively lost in glaucoma. elsevierpure.com

Table 2: Therapeutic Applications of this compound Based ROCK Inhibitors

| Therapeutic Area | Disease | Mechanism of Action | Preclinical/Clinical Evidence |

| Cardiovascular | Hypertension | Inhibition of ROCK-mediated smooth muscle contraction, leading to vasodilation. | Demonstrated efficacy in lowering blood pressure in spontaneously hypertensive rat models. researchgate.netnih.gov |

| Ischemia | Enhanced blood flow recovery through promotion of angiogenesis and vasodilation. | Studies in hindlimb ischemia models have shown improved perfusion with ROCK inhibitor treatment. mdpi.com | |

| Stroke | Potential for neuroprotection and improved cerebral blood flow. | Investigational area based on the known effects of ROCK inhibition. nih.gov | |

| Ocular | Glaucoma, Ocular Hypertension | Increased aqueous humor outflow through the trabecular meshwork by relaxing the tissue. | Amino-isoquinoline amides (e.g., Netarsudil) are clinically approved and effective in lowering IOP. nih.govmdpi.com |

| Potential neuroprotective effects on retinal ganglion cells. | Studies with ROCK inhibitors have shown delayed retinal ganglion cell death in animal models. elsevierpure.com |

Role as a Biochemical and Pharmacological Tool in Research

Beyond their direct therapeutic potential, compounds derived from this compound serve as valuable tools in biochemical and pharmacological research. chemimpex.com The related compound, 5-Aminoisoquinoline (5-AIQ), is a widely used as a potent and selective inhibitor of PARP-1. mdpi.com Researchers utilize 5-AIQ to study the role of PARP-1 in various cellular processes, including DNA repair, inflammation, and cell death. mdpi.com The availability of such specific inhibitors is crucial for elucidating the function of enzymes and validating them as therapeutic targets.

The this compound scaffold itself can be used as a starting point for the synthesis of chemical probes and tool compounds to investigate other biological targets. chemimpex.com Its versatility allows for the introduction of various functional groups to modulate potency, selectivity, and other physicochemical properties. chemimpex.com Furthermore, 1(2H)-Isoquinolinone is used as a biochemical reagent in life science research. medchemexpress.com

Future Directions and Emerging Research Perspectives

Design of Isoform-Selective Inhibitors and Modulators

A primary challenge and a significant area of future research is the development of inhibitors that can distinguish between closely related enzyme isoforms. This is particularly relevant for targets like the poly(ADP-ribose) polymerase (PARP) family, where different isoforms can have distinct or overlapping cellular roles.

First-generation PARP inhibitors are generally dual inhibitors of PARP-1 and PARP-2. However, research is now moving towards PARP1-selective inhibitors to potentially improve the therapeutic window and reduce toxicities, such as hematologic side effects, associated with PARP-2 inhibition. ascopubs.orgnih.gov The isoquinolinone core is instrumental in this endeavor. For instance, modifications to the 5-position of the isoquinolin-1-one ring have been shown to significantly influence selectivity between PARP-1 and PARP-2. nih.govnih.govresearchgate.net

Studies have demonstrated that substituting the 5-amino group can generate compounds with a preference for PARP-2. For example, 5-benzamidoisoquinolin-1-ones were found to be more selective for PARP-2, with 5-benzamidoisoquinolin-1-one showing a 9.3-fold selectivity for PARP-2 over PARP-1. nih.gov An even greater selectivity was achieved with a 5-benzoyloxyisoquinolin-1(2H)-one derivative, which exhibited a selectivity index greater than 60 for PARP-2 over PARP-1. nih.govresearchgate.net These findings highlight how subtle structural changes to the isoquinolinone scaffold can fine-tune binding affinity and achieve desired isoform selectivity.

| Isoquinolinone Derivative | Target Isoform Selectivity | Reported Selectivity Index (PARP-1 IC50 / PARP-2 IC50) |

|---|---|---|

| 5-Benzamidoisoquinolin-1-one | PARP-2 | 9.3 |

| 5-Benzoyloxyisoquinolin-1(2H)-one | PARP-2 | >60 |

Exploration of Novel Biological Targets and Therapeutic Areas

While much of the focus has been on PARP inhibition in cancer, the versatility of the 6-Aminoisoquinolin-1(2H)-one scaffold allows for its application against other biological targets and in different therapeutic areas. wisdomlib.orgsemanticscholar.org Researchers are actively exploring its potential in treating a range of conditions.

Emerging Therapeutic Areas:

Neurodegenerative Diseases: Isoquinoline (B145761) alkaloids are being investigated for their neuroprotective effects, with potential applications in conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.govresearchgate.net The mechanisms of action include reducing oxidative stress, inflammation, and apoptosis in neuronal cells. nih.govresearchgate.net Some isoquinoline derivatives have been studied for their ability to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov

Inflammatory Diseases: The isoquinoline scaffold has been used as a template to design kinase inhibitors for treating inflammatory conditions like rheumatoid arthritis. researchoutreach.org

Antimicrobial Applications: Various derivatives have demonstrated antibacterial, antifungal, and antiviral properties, opening avenues for new anti-infective agents. wisdomlib.org

Novel Molecular Targets: Beyond PARP, isoquinolinone-based compounds are being designed to target other enzymes and cellular pathways. The isoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to a wide range of biological targets. nih.gov Research has shown that derivatives can act as inhibitors of kinases and other enzymes involved in cell signaling and proliferation. univ.kiev.ua

| Novel Target Class | Potential Therapeutic Area | Example Scaffold/Derivative |

|---|---|---|

| Kinases | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | 5,7-disubstituted isoquinoline |

| β-amyloid aggregation | Neurodegenerative Diseases (e.g., Alzheimer's) | Benzo[c]phenanthridine alkaloids (contain isoquinoline core) |

| Various bacterial/viral proteins | Infectious Diseases | General isoquinoline derivatives |

Development of Advanced Drug Delivery Systems for Isoquinolinone Scaffolds

A significant hurdle for many small molecule inhibitors, including those based on the isoquinolinone scaffold, is their limited bioavailability and potential for off-target effects. tandfonline.comfrontiersin.org Nanotechnology offers promising solutions to overcome these challenges by encapsulating these drugs in various nanocarriers. mdpi.com

Several nanoformulations have been developed as drug delivery systems, including liposomes, polymeric micelles, and nanoparticles. mdpi.com These systems can improve drug solubility, protect the drug from degradation, prolong circulation time, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. tandfonline.comfrontiersin.org

Liposomes: These are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.com Transferrin-conjugated liposomes have been used to deliver an isoquinoline derivative specifically to tumor cells that overexpress the transferrin receptor, enhancing its anti-tumor activity. nih.govplos.org Liposomal formulations of the natural isoquinoline alkaloid berberine (B55584) have also been shown to improve its delivery and effectiveness against cancer stem cells. xiahepublishing.com

Polymeric Nanoparticles: Biodegradable polymers are used to create nanoparticles that can provide sustained drug release. For PARP inhibitors, these systems can be functionalized with targeting ligands to improve tumor selectivity. tandfonline.com

Hybrid Nanosystems: For the PARP inhibitor olaparib (B1684210), novel delivery systems have been constructed using hydrogels and nanoparticles for co-delivery with other chemotherapy agents like etoposide or carboplatin. nih.gov

| Nanocarrier Type | Encapsulated Agent Type | Therapeutic Goal |

|---|---|---|

| Liposomes | Isoquinoline derivatives, Berberine | Targeted delivery, Improved solubility, Enhanced efficacy nih.govplos.orgxiahepublishing.com |

| Polymeric Nanoparticles | PARP inhibitors | Sustained release, Tumor selectivity tandfonline.com |

| Hydrogels / Hybrid NPs | Olaparib (with other agents) | Co-delivery, Combination therapy nih.gov |

Translational Research and Progression Towards Clinical Trials

The ultimate goal of preclinical research is the successful translation of promising compounds into clinical use. The isoquinoline scaffold is well-represented in this pipeline, with at least 38 isoquinoline-based therapeutic drugs reported to be in clinical application or trials for a wide range of diseases. nih.gov

While specific clinical trial data for this compound itself is not prominent, its structural relatives, particularly the PARP inhibitors, have paved the way. The success of first-generation PARP inhibitors has validated the therapeutic potential of targeting this enzyme family.

The next wave of translational research is focused on PARP1-selective inhibitors. A leading example is Saruparib (AZD5305) , a first-in-class PARP1-selective inhibitor. onclive.com Data from the Phase 1/2a PETRA trial (NCT04644068) showed that Saruparib was well-tolerated and elicited promising response rates in patients with advanced solid tumors harboring mutations in BRCA1/2, PALB2, or RAD51C/D. onclive.comcancernetwork.com Saruparib is now being evaluated in Phase 3 trials, including the EvoPAR-Prostate01 study (NCT06120491) for metastatic prostate cancer and the EvoPAR-BR01 study (NCT06263823) for advanced breast cancer. ascopubs.orgastrazenecaclinicaltrials.comastrazenecaclinicaltrials.com

Another isoquinoline-based agent, Quarfloxin (CX-3543) , which targets a G-quadruplex DNA structure, has undergone Phase 1 and 2 clinical trials for advanced solid tumors and neuroendocrine cancers. aacrjournals.orgnewdrugapprovals.orgclinicaltrials.gov Although the company developing it ceased operations, the clinical investigation of this compound demonstrates the continued effort to translate novel isoquinoline derivatives into patient treatments. newdrugapprovals.orgbiospace.com

| Compound | Target/Mechanism | Therapeutic Area | Highest Clinical Phase |

|---|---|---|---|

| Saruparib (AZD5305) | PARP1-selective inhibitor | Solid Tumors (Breast, Prostate, etc.) | Phase 3 astrazenecaclinicaltrials.comastrazenecaclinicaltrials.com |

| Quarfloxin (CX-3543) | G-quadruplex DNA inhibitor | Neuroendocrine Tumors, Solid Tumors | Phase 2 newdrugapprovals.orgclinicaltrials.gov |

Q & A

Q. What are the recommended synthetic routes for 6-aminoisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

A copper-catalyzed cascade reaction using substituted 2-halobenzamides and β-keto esters under mild conditions is a robust method for synthesizing isoquinolin-1(2H)-one derivatives. Optimizing catalysts (e.g., CuI vs. CuBr), solvents (DMF vs. THF), and temperatures (60–100°C) can improve yields. Analytical techniques like HPLC and LC-MS should validate purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Combine NMR (¹H/¹³C) to identify proton environments and substituent positions, supplemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography, as demonstrated for analogs like 6-chloroquinolin-2(1H)-one, resolves bond angles and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Use antiproliferative assays (e.g., NCI-60 cell line panel) with dose-response curves (0.1–100 μM) to assess cytotoxicity. Pair with fluorescence-based assays (e.g., Annexin V/PI staining) to evaluate apoptosis induction. Include positive controls (e.g., doxorubicin) and statistical validation via ANOVA .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

Apply triangulation by cross-validating results across multiple assays (e.g., enzymatic inhibition vs. cell-based assays). For instance, if a compound shows low cytotoxicity but high enzyme inhibition, assess membrane permeability via LogP measurements or P-gp efflux assays. Use multivariate analysis to identify confounding variables .

Q. What strategies optimize regioselectivity in functionalizing the isoquinolinone scaffold?

Leverage directing groups (e.g., -NH₂) for site-specific C-H activation. For example, Co(III)-catalyzed allylation/vinylation protocols enable selective modification at the C8 position, as shown in 8-allyl-2-benzylisoquinolin-1(2H)-one synthesis. Monitor reaction progress via TLC with UV-active tags .

Q. How do substituent effects (e.g., methoxy vs. amino groups) influence electronic properties and reactivity?

Perform DFT calculations to map electron density distributions (e.g., HOMO/LUMO levels). Experimentally, compare reaction rates in nucleophilic aromatic substitution using substituents like -OCH₃ (electron-donating) vs. -NO₂ (electron-withdrawing). UV-vis spectroscopy can track charge-transfer interactions .

Q. What methodologies validate crystallographic data for polymorphic forms of this compound?

Conduct single-crystal X-ray diffraction (SCXRD) with refinement parameters (R factor < 0.05). Compare with PXRD patterns of bulk samples to detect polymorphism. Thermal analysis (DSC/TGA) identifies phase transitions, while Hirshfeld surfaces quantify intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Systematically modify substituents at positions 3, 6, and 7. For example, replacing -H with -F (as in 6-fluoro-1-methylisoquinolin-3-amine) may enhance metabolic stability. Test analogs in parallel assays (IC₅₀, logD, microsomal stability) and use QSAR models to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten